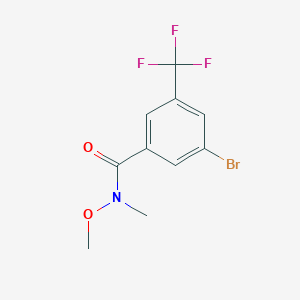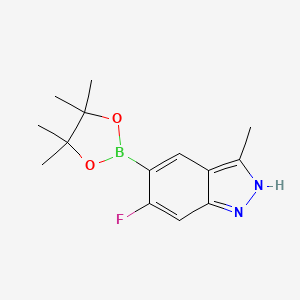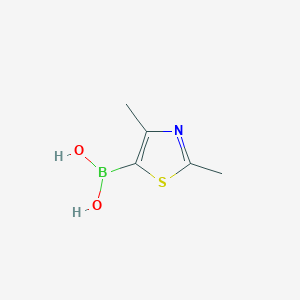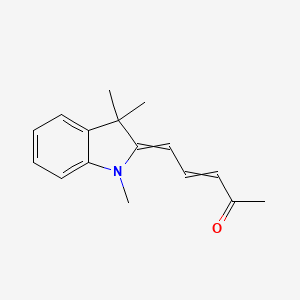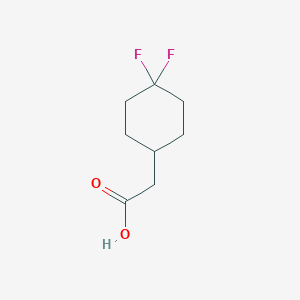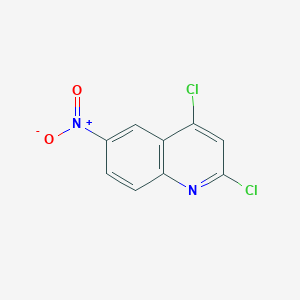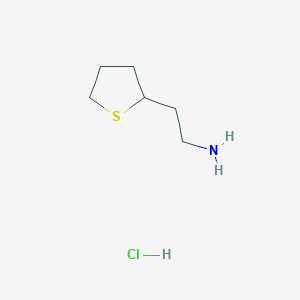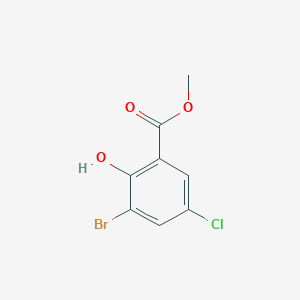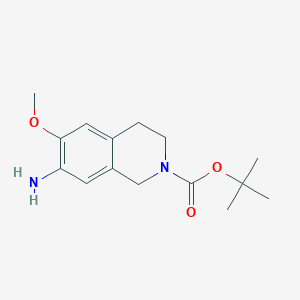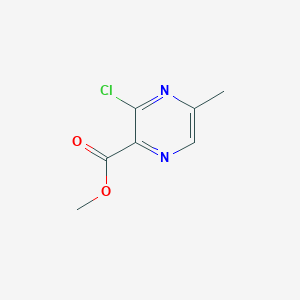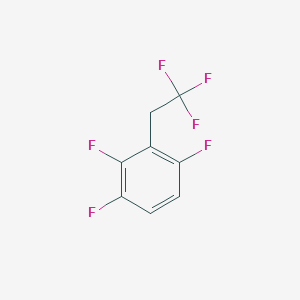
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
“1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H4F6 . It is also known as “(2,2,2-Trifluoroethyl)benzene” with the empirical formula C8H7F3 . The molecular weight of this compound is 160.14 .
Molecular Structure Analysis
The molecular structure of “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates the presence of a benzene ring with a trifluoroethyl group attached.
Scientific Research Applications
Regiocontrolled Hydroarylation of Alkynes
- Alkhafaji et al. (2013) investigated the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes, leading to the formation of 1,1-diaryl-2-trifluoromethylethenes and 3,3,3-trifluoro-1,1-diarylpropan-1-ol. These reactions are significant for producing compounds with a trifluoromethylated vinyl group, which are of interest in various chemical syntheses (Alkhafaji et al., 2013).
Synthesis of CF3-Substituted Derivatives
- Schlosser et al. (1998) described the hydrogen/metal exchange of 1,2,4-Tris(trifluoromethyl)benzene with lithium 2,2,6,6-tetramethylpiperidide. This study is relevant for the selective synthesis of 5-substituted derivatives of 1,2,4-tris(trifluoromethyl)benzene, a process useful in various chemical syntheses (Schlosser et al., 1998).
Palladium-Catalyzed Trifluoroethylation
- Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters, highlighting the significance of the trifluoromethyl group in modifying biological activity. This method is a novel approach for introducing the (2,2,2-trifluoroethyl)arene structure in various compounds, which is pivotal in medicinal chemistry (Zhao & Hu, 2012).
Preparation of Arylthioynamines
- Nakai et al. (1977) discussed the preparation of (2,2,2-Trifluoroethylthio)benzenes, which reacted with lithium dialkylamides to yield arylthioynamines. This process is significant for the synthesis of compounds with aliphatic sulfide groups (Nakai et al., 1977).
Synthesis of Hyperbranched Poly(arylene ether)s
- Banerjee et al. (2009) synthesized hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer. This research is important for the development of high molecular weight polymers with excellent thermal stability and potential applications in various fields (Banerjee et al., 2009).
Safety And Hazards
properties
IUPAC Name |
1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVEDUNFLJKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



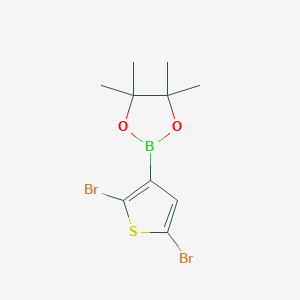

![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)
